molecular formula C8H13N3O B581579 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine CAS No. 1227465-59-9

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine

Cat. No. B581579
M. Wt: 167.212
InChI Key: YDSFBCWTCJYRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine” is a chemical compound with the empirical formula C11H11N3O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1=CC=CN=C1C2=NOC(C3CC3)=N2 . This indicates that the compound contains a cyclopropyl group attached to an oxadiazole ring, which is further connected to a methylated ethanamine group.


Physical And Chemical Properties Analysis

The molecular weight of “2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine” is 201.22 . It is a solid substance . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available sources.

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety pictogram GHS06 (skull and crossbones) applies to this compound . Precautionary statements include P301 + P310, which advise to call a poison center or doctor if the compound is swallowed .

properties

IUPAC Name

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-9-5-4-7-10-8(12-11-7)6-2-3-6/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSFBCWTCJYRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.